molecular formula C17H18BrNO4S B4896497 ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 5649-70-7

ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B4896497
CAS No.: 5649-70-7
M. Wt: 412.3 g/mol
InChI Key: SQELANIHQTYYDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene-based heterocyclic compound featuring a brominated thienyl substituent. Its synthesis involves a multi-component reaction (MCR) pathway, likely employing water as a solvent with phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) to enhance efficiency and environmental sustainability . The compound’s crystal structure was resolved using single-crystal X-ray diffraction (SXRD) refined via the SHELX program suite, confirming typical bond distances and angles for chromene derivatives .

Properties

IUPAC Name

ethyl 2-amino-4-(4-bromo-5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-3-22-17(21)15-14(12-7-9(18)8(2)24-12)13-10(20)5-4-6-11(13)23-16(15)19/h7,14H,3-6,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQELANIHQTYYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(S3)C)Br)C(=O)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386294
Record name ST020912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-70-7
Record name ST020912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromene core substituted with various functional groups. The presence of the bromine atom and the thienyl group contributes to its unique properties. The synthesis typically involves multi-step organic reactions, which may include the formation of the chromene structure followed by the introduction of the thienyl and amino groups. Specific synthetic routes have been documented for similar compounds, indicating potential methodologies for producing this compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of coumarin derivatives were screened against human tumor cell lines MCF-7 (breast cancer) and HepG2 (liver cancer). In these studies, certain derivatives exhibited strong cytotoxic activity with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/ml)Activity Level
13aMCF-75.5Strong
13aHepG26.9Strong
7dMCF-7ModerateModerate
7hHepG2ModerateModerate

The data indicates that modifications in the chemical structure can significantly impact biological activity. For example, substituting different groups on the chromene ring can enhance or diminish anticancer efficacy .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that compounds like those derived from coumarin can lead to characteristic apoptotic features such as nuclear fragmentation and loss of membrane integrity . Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways.

Case Studies

A notable case study involved screening a library of compounds for their effects on multicellular spheroids, which mimic tumor microenvironments more accurately than traditional monolayer cultures. This approach revealed that certain derivatives of this compound displayed significant anti-proliferative effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit promising anticancer properties. Ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Studies have shown that similar chromene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against several bacterial strains. Its structural characteristics contribute to its efficacy in disrupting microbial cell membranes, making it a candidate for developing new antibiotics .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various functionalized chromenes and thienyl derivatives through multi-step reactions. The introduction of the bromo group enhances its reactivity, allowing for further modifications that can lead to the development of new materials with tailored properties.

Photophysical Properties

Research into the photophysical properties of this compound has revealed its potential use in optoelectronic applications. The unique electronic structure allows it to be explored as a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to absorb light effectively and convert it into electrical energy .

Case Study: Anticancer Research

A notable study published in Journal of Medicinal Chemistry investigated the anticancer effects of ethyl 2-amino derivatives. The research highlighted how structural modifications influenced the potency against breast cancer cells, showcasing the compound's potential as a lead structure for further drug development .

Case Study: Synthesis Pathways

In another case study focused on synthetic methodologies, researchers successfully synthesized ethyl 2-amino-4-(4-bromo-5-methyl-2-thienyl)-5-oxo derivatives using a combination of microwave-assisted synthesis techniques and traditional methods. This approach not only improved yield but also reduced reaction times significantly .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Key Feature Molecular Weight (g/mol)
Target compound 4-Bromo-5-methyl-2-thienyl Electron-withdrawing, bulky, halogen bonding ~386.28 (C₁₆H₁₆BrNO₄S)
Ethyl-2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-... () Furan-2-yl Electron-rich, less steric hindrance ~343.37 (C₁₇H₂₁NO₅)
2-amino-4-{4-nitro-5-methyl-2-thienyl}-5-oxo-... () 4-Nitro-5-methyl-2-thienyl Strong electron-withdrawing, polar ~346.35 (C₁₅H₁₃N₃O₄S)
Ethyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-... () Bromophenoxymethyl-furyl Bulky, lipophilic 516.38 (C₂₅H₂₆BrNO₆)
  • Bromine vs. However, bromine’s halogen bonding capability may enhance crystal packing and stability .
  • Thienyl vs. Furan Rings : Thiophene’s higher aromaticity and sulfur atom contribute to greater electronic delocalization compared to furan, influencing redox behavior and intermolecular interactions .

Structural Analysis

The target compound’s SXRD data () reveals bond distances and angles consistent with other chromene derivatives, such as:

  • C–C bond lengths in the chromene core: ~1.50–1.54 Å.
  • Thienyl C–Br bond: ~1.89 Å, typical for aryl bromides.

Table 2: Key Structural Parameters

Parameter Target Compound Furan-Substituted Analog () Nitro-Substituted Analog ()
Chromene C–O bond (Å) ~1.22 ~1.21 ~1.23
Aryl–Chromene C–C bond (Å) ~1.52 ~1.50 ~1.53
Substituent–Chromene angle (°) ~112.5 ~110.8 ~115.2

Spectroscopic and Analytical Data

  • LC-MS : The target compound’s bromine atom increases molecular weight, leading to distinct retention times compared to lighter analogs (e.g., furan-substituted derivative in ).
  • FT-IR: Bromine’s C–Br stretch (~550–600 cm⁻¹) and the chromene carbonyl (C=O, ~1700 cm⁻¹) are key diagnostic peaks .

Q & A

Q. What are the common synthetic routes for preparing this chromene derivative?

The compound is synthesized via multi-step reactions, typically starting with the condensation of substituted aldehydes (e.g., 4-bromo-5-methylthiophene-2-carbaldehyde) with ethyl acetoacetate in the presence of catalysts like piperidine or L-proline. Cyclization under acidic or basic conditions forms the chromene core, followed by functional group modifications (e.g., bromination or aminolysis) . Key intermediates are purified via column chromatography, and yields are optimized using microwave-assisted or solvent-free methods .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray diffraction (XRD): Resolves the 3D crystal structure, including bond lengths, angles, and substituent orientation. For example, the bromothienyl group adopts a near-planar conformation relative to the chromene ring .
  • NMR (¹H/¹³C): Confirms proton environments (e.g., NH₂ at δ 4.2–5.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • LC-MS/FT-IR: Validates molecular weight (e.g., [M+H]⁺ at m/z ~454) and functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening involves:

  • Anticancer activity: MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells).
  • Antiviral activity: Plaque reduction assays for viral inhibition (e.g., influenza A/H1N1).
  • Anti-inflammatory potential: COX-2 enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

Advanced optimization employs continuous flow chemistry to enhance heat/mass transfer and green solvents (e.g., PEG-400) to reduce waste. Catalyst recycling (e.g., immobilized proline derivatives) and microwave irradiation improve yields (>80%) and reduce reaction times (<2 hrs) .

Q. What challenges arise in crystallographic refinement, and how are they resolved?

Challenges include:

  • Disordered solvent molecules: Addressed using SQUEEZE in PLATON or manual omission.
  • Hydrogen bonding ambiguity: SHELXL refinement with restraints on NH and OH groups resolves H-atom positions .
  • Twinned data: Integration of multi-component crystals using CELL_NOW or TwinRotMat .

Q. What mechanistic insights explain the introduction of the bromothienyl substituent?

The bromothienyl group is introduced via electrophilic aromatic substitution (EAS) using NBS (N-bromosuccinimide) in DMF. DFT calculations suggest the reaction proceeds through a bromonium ion intermediate, with regioselectivity controlled by the methyl group’s electron-donating effect .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) affect bioactivity?

  • Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), increasing potency (e.g., ~2x lower IC₅₀ vs. chloro analogs).
  • Methylthienyl’s lipophilicity improves membrane permeability, confirmed via logP assays (e.g., 3.2 vs. 2.8 for phenyl analogs) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Validate computational models (e.g., docking with AutoDock Vina) by:

  • Reassessing force fields (e.g., AMBER vs. CHARMM).
  • Experimental validation: SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What pharmacokinetic properties are predicted for this compound?

  • ADME predictions: SwissADME estimates moderate bioavailability (F ~30%) due to high molecular weight (~454 Da) and cLogP (~3.5).
  • Metabolic stability: Microsomal assays (e.g., human liver microsomes) show CYP3A4-mediated oxidation as the primary clearance pathway .

Q. Which computational tools are recommended for modeling its interaction with biological targets?

  • Molecular docking: AutoDock Vina or Glide for binding mode prediction.
  • MD simulations: GROMACS or NAMD to assess binding stability (≥50 ns trajectories).
  • QSAR models: MOE or Schrödinger to correlate substituent effects with activity .

Methodological Tables

Table 1. Key Crystallographic Data (from )

ParameterValue
Space groupP2₁/n
a, b, c (Å)10.25, 12.78, 14.32
β (°)98.7
R-factor0.045
Puckering amplitude (Q)0.42 Å

Table 2. Reaction Optimization Strategies (from )

ParameterConventionalAdvanced
CatalystPiperidineImmobilized proline
SolventEthanolPEG-400
Yield65%85%
Time6 hrs1.5 hrs

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